4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide
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Overview
Description
4-CYANO-2-FLUORO-N’~1~-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-2-FLUORO-N’~1~-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of 4-cyano-2-fluorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used include ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, hydrazides are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound may exhibit similar properties.
Medicine
Medicinally, compounds like this are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-CYANO-2-FLUOROBENZOHYDRAZIDE
- 4-METHOXYPHENYLHYDRAZIDE
- 1H-PYRROL-2-YLHYDRAZIDE
Uniqueness
The uniqueness of 4-CYANO-2-FLUORO-N’~1~-{(E)-1-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}BENZOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H15FN4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-[1-(4-methoxyphenyl)pyrrol-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H15FN4O2/c1-27-17-7-5-15(6-8-17)25-10-2-3-16(25)13-23-24-20(26)18-9-4-14(12-22)11-19(18)21/h2-11,13H,1H3,(H,24,26)/b23-13+ |
InChI Key |
URXZSLZBTNRFDQ-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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